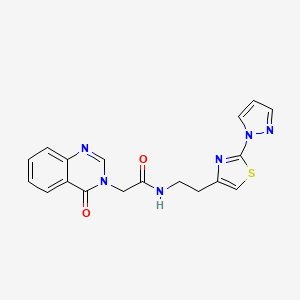

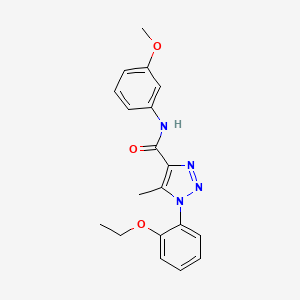

![molecular formula C26H32N4O2S B2880436 N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1251623-14-9](/img/structure/B2880436.png)

N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound that is available for pharmaceutical testing . It is also known by its French name "1- (4-Oxo-7-phényl-1,4-dihydrothiéno [3,2-d]pyrimidin-2-yl)-N- (2-phénylpropyl)-3-pipéridinecarboxamide" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides . These were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Applications De Recherche Scientifique

Anti-angiogenic and DNA Cleavage Activities

Compounds structurally related to the query compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Synthesis of Novel Tetrahydrobenzo[b]thiophene Derivatives

Research on the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation has led to the development of carboxamide derivatives. These derivatives were synthesized by reacting with either aliphatic or aromatic primary amines, suggesting potential for further pharmacological applications (A. A. Abdalha et al., 2011).

Synthesis of Pyridopyrimidines

The synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines demonstrates the interest in pyrimidine derivatives for their potential applications in medicinal chemistry. These compounds are synthesized using arylaldehydes, ammonium acetate, and acetoacetanilide, indicating their versatility in drug development (V. Vijayakumar et al., 2014).

Inhibitors of the Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This suggests the potential of structurally related compounds in targeting kinase-dependent pathways in cancer therapy (Gretchen M. Schroeder et al., 2009).

Aminomethylation of Piperidinium Derivatives

The aminomethylation of piperidinium derivatives to form carboxamides indicates a method for creating complex molecules with potential pharmacological activities. These compounds have been synthesized with yields ranging from 36–52%, demonstrating the chemical versatility of piperidine-based structures (V. Dotsenko et al., 2012).

Propriétés

IUPAC Name |

N-cyclooctyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c31-24(27-20-13-7-2-1-3-8-14-20)19-12-9-15-30(16-19)26-28-22-21(18-10-5-4-6-11-18)17-33-23(22)25(32)29-26/h4-6,10-11,17,19-20H,1-3,7-9,12-16H2,(H,27,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSPUONCQXGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

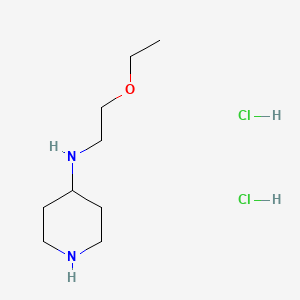

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

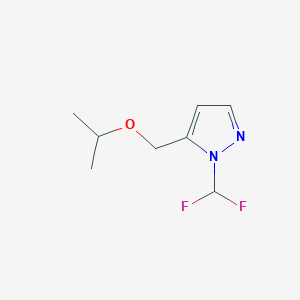

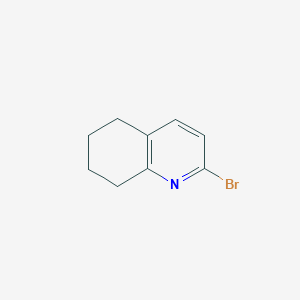

![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)

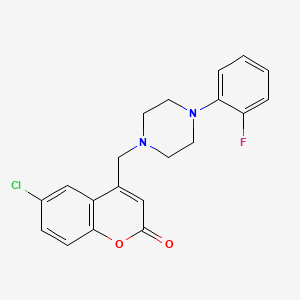

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

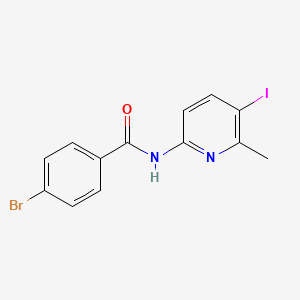

![7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880367.png)

![2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2880369.png)

![2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2880373.png)

![N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide](/img/structure/B2880376.png)